molecular formula C18H15BrFN3OS B3008612 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207035-71-9

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B3008612
CAS RN: 1207035-71-9
M. Wt: 420.3
InChI Key: MNUSEBCCPXXBIP-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical entity that features an imidazole ring, a key structural motif found in many pharmacologically active molecules. The presence of both bromo- and fluoro-substituents on the phenyl rings suggests potential for interaction with various biological targets, while the thioacetamide moiety could be involved in drug metabolism or protein binding.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported, where 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives are reacted with 2-chloro-N-(thiazol-2-yl) acetamide compounds to yield new drug precursors . Although the specific synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not detailed, similar synthetic strategies could be employed, such as activating the imidazole ring and facilitating the formation of amide bonds despite the presence of unmasked imidazole functions . The use of N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedures has been shown to be effective in such cases .

Molecular Structure Analysis

The molecular structure of imidazole-based acetamide derivatives is typically confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and the overall molecular conformation. The presence of substituents on the imidazole ring, such as bromo- and fluoro-groups, would influence the electronic distribution and potentially the molecular geometry of the compound.

Chemical Reactions Analysis

Imidazole-containing compounds are known to undergo protonation, which is a critical aspect of their chemical reactivity. The pKa values of similar acetamide derivatives indicate that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . These protonation events are significant as they can affect the compound's interaction with biological molecules and its solubility and stability under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-based compounds, such as the ones described, are influenced by their pKa values, which have been found to range between 5.91 and 8.34 for the first protonation and between 3.02 and 4.72 for the second protonation . These values suggest that the compounds have acidic characteristics and are likely to exist in a protonated form under acidic conditions. The presence of halogen substituents could also affect properties such as lipophilicity, boiling point, and melting point, which are important for the pharmacokinetic profile of potential drug candidates.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Novel derivatives of this compound, including 1-(2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide, demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
  • Compounds with similar structures have shown promising antimicrobial activities, as evidenced by the synthesis of 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles and their inhibition of p38 MAP kinase and TNF-alpha release, indicating potential applications in antimicrobial research (Koch et al., 2008).

Cancer Research

  • Certain derivatives, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and showed anticancer activity, particularly against A549 human lung adenocarcinoma cells (Evren et al., 2019).
  • Other related compounds were synthesized for anticonvulsant evaluation, which could be a starting point for further research into the potential applications of 2-((5-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl)thio)-N-Methylacetamide in neurological disorders or cancer treatment (Çalış et al., 2011).

Molecular Imaging

  • Analogous compounds have been used in molecular imaging, such as the radiosynthesis of [(11)C]AZD8931 for imaging EGFR, HER2, and HER3 signaling, hinting at possible uses of this compound in diagnostic imaging or as a research tool (Wang et al., 2014).

Antimicrobial and Anticancer Screening

  • The synthesis and antimicrobial evaluation of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety revealed significant activity, offering another avenue for the application of this compound in antimicrobial and possibly anticancer research (Güzeldemirci & Küçükbasmacı, 2010).

Design and Synthesis for Targeting Specific Enzymes

  • Derivatives like 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide have been designed and synthesized, showing appreciable antibacterial activity, which could be relevant for further exploration of the parent compound (Daraji et al., 2021).

Future Directions

: Thermo Scientific Chemicals

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSEBCCPXXBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

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